molecular formula C7H11N B13493317 (S)-2-Ethynylpiperidine

(S)-2-Ethynylpiperidine

Cat. No.: B13493317
M. Wt: 109.17 g/mol
InChI Key: FOWKJWIPJPYKKW-SSDOTTSWSA-N
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Description

(S)-2-Ethynylpiperidine is a chiral compound characterized by the presence of an ethynyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethynylpiperidine typically involves the alkylation of piperidine with an ethynylating agent. One common method is the reaction of piperidine with ethynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to facilitate the ethynylation reaction under milder conditions, thereby improving the overall efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethynylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or organolithium reagents.

Major Products:

    Oxidation: Formation of piperidin-2-one derivatives.

    Reduction: Formation of ethylpiperidine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Ethynylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Ethynylpyridine: Similar structure but with a pyridine ring instead of piperidine.

    2-Ethynylpyrrolidine: Contains a pyrrolidine ring instead of piperidine.

    2-Ethynylmorpholine: Features a morpholine ring instead of piperidine.

Uniqueness: (S)-2-Ethynylpiperidine is unique due to its chiral nature and the presence of both an ethynyl group and a piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(2S)-2-ethynylpiperidine

InChI

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m1/s1

InChI Key

FOWKJWIPJPYKKW-SSDOTTSWSA-N

Isomeric SMILES

C#C[C@@H]1CCCCN1

Canonical SMILES

C#CC1CCCCN1

Origin of Product

United States

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